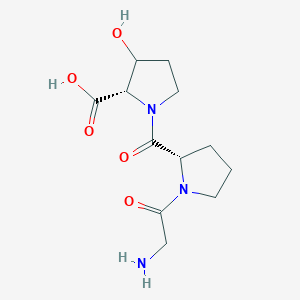

H-Gly-Pro-Hyp-OH

Descripción general

Descripción

H-Gly-Pro-Hyp-OH, also known as Glycylprolylhydroxyproline, is a tripeptide composed of the amino acids glycine, proline, and hydroxyproline. This compound is a significant component of collagen, which is the main structural protein in various connective tissues in animals. It has been studied for its potential benefits in skin health, particularly in protecting against UVB-induced skin aging .

Análisis Bioquímico

Biochemical Properties

Tripeptide 29 is involved in numerous biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, enhancing collagen production . This interaction is crucial for maintaining skin health and combating aging .

Cellular Effects

Tripeptide 29 has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it stimulates dermal fibroblasts, enhancing collagen synthesis activity .

Molecular Mechanism

The mechanism of action of Tripeptide 29 is quite intriguing. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It tricks the skin into thinking that new collagen is needed, thereby promoting collagen synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Tripeptide 29 change over time. It has been observed to have long-term effects on cellular function in both in vitro and in vivo studies

Metabolic Pathways

Tripeptide 29 is involved in several metabolic pathways. It interacts with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels

Subcellular Localization

It is hypothesized that it may be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

H-Gly-Pro-Hyp-OH can be synthesized through chemical or biological methods. The chemical synthesis involves the sequential addition of glycine, proline, and hydroxyproline, using appropriate protecting groups and reaction conditions to ensure the correct sequence and structure. The final product is obtained by removing the protecting groups .

Industrial Production Methods

In industrial settings, this compound is often produced using solid-phase peptide synthesis (SPPS). This method allows for the efficient and scalable production of peptides by anchoring the first amino acid to a solid resin and sequentially adding the remaining amino acids. The peptide is then cleaved from the resin and purified .

Análisis De Reacciones Químicas

Types of Reactions

H-Gly-Pro-Hyp-OH can undergo various chemical reactions, including:

Oxidation: This reaction can modify the hydroxyproline residue, potentially altering the peptide’s properties.

Reduction: This reaction can reduce any oxidized forms of the peptide back to their original state.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction typically requires specific reagents and conditions depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxyproline derivatives, while substitution can result in peptides with altered amino acid sequences .

Aplicaciones Científicas De Investigación

H-Gly-Pro-Hyp-OH has a wide range of scientific research applications, including:

Chemistry: It is used as a model compound for studying peptide synthesis and structure.

Biology: It is studied for its role in collagen formation and its potential benefits in skin health.

Medicine: It is investigated for its potential therapeutic effects in conditions such as skin aging and joint health.

Industry: It is used in the production of cosmetics and dietary supplements aimed at improving skin health.

Mecanismo De Acción

H-Gly-Pro-Hyp-OH exerts its effects primarily through its role in collagen formation. When ingested or applied topically, it can be absorbed into the bloodstream and transported to the skin, where it contributes to collagen synthesis. This process helps improve skin elasticity, moisture, and overall appearance. The peptide also inhibits dipeptidyl peptidase 4 (DPP-4), an enzyme involved in the degradation of incretin hormones, which play a role in glucose metabolism .

Comparación Con Compuestos Similares

Similar Compounds

Gly-Pro-Hyp: Similar to H-Gly-Pro-Hyp-OH but lacks the hydroxyl group on the proline residue.

Pro-Hyp-Gly: Another tripeptide found in collagen, with a different amino acid sequence.

Hyp-Gly-Pro: A tripeptide with hydroxyproline at the N-terminus.

Uniqueness

This compound is unique due to the presence of hydroxyproline, which is essential for the stability and function of collagen. This hydroxyl group allows for additional hydrogen bonding, contributing to the triple-helix structure of collagen and enhancing its mechanical properties .

Actividad Biológica

H-Gly-Pro-Hyp-OH, also known as Tripeptide 29, is a bioactive peptide that has garnered attention for its various biological activities, particularly in the fields of dermatology and nutrition. This article delves into the compound's biological activity, exploring its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound consists of three amino acids: glycine (Gly), proline (Pro), and 4-hydroxyproline (Hyp). The presence of Hyp is significant as it is known to enhance the stability and bioactivity of collagen, which is crucial in skin health and repair processes.

1. Anti-Aging Effects

This compound has been identified as an effective agent against UVB-induced skin aging. Research indicates that this peptide promotes skin hydration and elasticity while reducing the appearance of fine lines and wrinkles. It achieves these effects by stimulating collagen synthesis and inhibiting matrix metalloproteinases (MMPs), which are enzymes that degrade collagen in the skin .

2. Wound Healing Properties

The peptide has demonstrated significant wound healing capabilities. Studies show that this compound enhances fibroblast proliferation and migration, which are critical processes in wound repair. Additionally, it promotes the deposition of extracellular matrix components, thereby accelerating tissue regeneration .

3. Antioxidant Activity

This compound exhibits antioxidant properties that help mitigate oxidative stress in cells. This activity is particularly beneficial in protecting skin cells from damage caused by environmental factors such as UV radiation and pollution .

The biological effects of this compound can be attributed to several mechanisms:

- Collagen Stimulation : The peptide enhances the expression of collagen genes, leading to increased collagen production in dermal fibroblasts.

- Inhibition of MMPs : By inhibiting MMPs, this compound helps maintain collagen integrity in the skin.

- Cellular Signaling : The peptide may activate signaling pathways associated with cell survival and proliferation, contributing to its wound healing effects.

Research Findings

Recent studies have provided valuable insights into the biological activities of this compound:

Case Studies

- Skin Aging Study : A clinical trial involving a topical formulation containing this compound showed a significant reduction in wrinkles after 12 weeks of application compared to a placebo group.

- Wound Healing Assessment : In an animal model, wounds treated with this compound showed faster closure rates and improved histological features compared to untreated controls.

Propiedades

IUPAC Name |

(2S,4R)-1-[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O5/c13-5-10(17)14-3-1-2-8(14)11(18)15-6-7(16)4-9(15)12(19)20/h7-9,16H,1-6,13H2,(H,19,20)/t7-,8+,9+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZEOBSAZWJLOGY-VGMNWLOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)CN)C(=O)N2CC(CC2C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)CN)C(=O)N2C[C@@H](C[C@H]2C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25765-62-2 | |

| Record name | L-Proline, glycyl-L-prolyl-4-hydroxy-, (4R)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25765-62-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID801311276 | |

| Record name | Glycylprolylhydroxyproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801311276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Glycylprolylhydroxyproline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002171 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2239-67-0 | |

| Record name | Glycylprolylhydroxyproline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2239-67-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tripeptide-29 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002239670 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycylprolylhydroxyproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801311276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRIPEPTIDE-29 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X6346H6PUM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Glycylprolylhydroxyproline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002171 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key findings regarding the effects of palmitoyl tripeptide on skin?

A1: Research suggests that palmitoyl tripeptide, a synthetic derivative of the natural collagen tripeptide H-Gly-Pro-Hyp-OH (Tripeptide-29), shows promise as an anti-aging compound. In vitro studies demonstrate its ability to stimulate both collagen production and fibroblast proliferation. [] Furthermore, human studies utilizing non-invasive instruments revealed that topical application of cosmetics containing palmitoyl tripeptide led to significant improvements in skin wrinkles and elasticity after eight weeks of use. [] These findings highlight the potential of palmitoyl tripeptide as an active ingredient in anti-aging skincare formulations.

Q2: How does the structure of this compound relate to its function in collagen?

A2: While the provided research focuses on palmitoyl tripeptide, the core structure of this compound is fundamental to its role in collagen. This tripeptide sequence, particularly the presence of hydroxyproline (Hyp), allows collagen molecules to form their characteristic triple helix structure. [] This unique conformation provides collagen with its tensile strength and stability, essential for its structural role in various tissues.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.